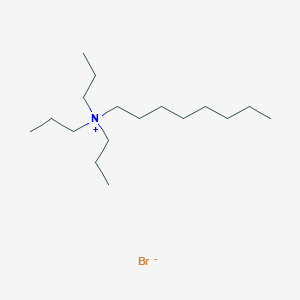

N,N,N-Tripropyloctan-1-aminium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61175-79-9 |

|---|---|

Molecular Formula |

C17H38BrN |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

octyl(tripropyl)azanium;bromide |

InChI |

InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-17-18(14-6-2,15-7-3)16-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

APCJTXKQZMJCGQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n,n Tripropyloctan 1 Aminium Bromide

Alkylation and Quaternization Strategies for N,N,N-Tripropyloctan-1-aminium Bromide Synthesis

The cornerstone of synthesizing this compound involves the quaternization of a tertiary amine. This process forms the cationic quaternary ammonium (B1175870) center, which is fundamental to the compound's structure and properties.

Direct Alkylation of Tertiary Amines with Octyl Bromide

The most common and direct route for synthesizing this compound is through the direct alkylation of tripropylamine (B89841) with octyl bromide. This reaction, a specific example of the Menshutkin reaction, involves the tertiary amine acting as a nucleophile, attacking the electrophilic carbon atom of the octyl bromide. The result is the formation of the desired quaternary ammonium salt.

The efficiency of this synthesis is influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. Polar solvents are typically employed to facilitate the reaction. google.com A study on the analogous synthesis of tetrapropylammonium (B79313) bromide from tripropylamine and propyl bromide provides insight into suitable conditions. google.com The reaction is effectively carried out in polar solvents such as nitromethane (B149229) or dimethylformamide at temperatures ranging from 60 to 160°C. google.com The reaction time can vary from a few hours to over 30 hours, depending on the specific conditions. google.com Similar quaternization reactions of N,N-dimethylbenzylamines with long-chain n-alkyl bromides have also been documented, further establishing this synthetic approach. researchgate.net

Table 1: Representative Reaction Conditions for the Synthesis of Quaternary Ammonium Salts via Direct Alkylation

| Reactants | Solvent | Temperature (°C) | Time (hours) | Reference |

|---|---|---|---|---|

| Tripropylamine and Propyl Bromide | Nitromethane | 50 | 12 | google.com |

| Tripropylamine and Propyl Bromide | Dimethylformamide | Not specified | Not specified | google.com |

| N,N-dimethylbenzylamine and n-Alkyl Bromide | Not specified | Not specified | Not specified | researchgate.net |

| N,N-dimethylpropan-2-amine and 1-bromohexadecane | Ethanol | 70 | 48 | researchgate.net |

Anion Exchange and Metathesis Routes for Bromide Counterion Incorporation

An alternative strategy for obtaining this compound involves synthesizing the quaternary ammonium cation with a different counterion first, followed by an anion exchange or metathesis reaction to introduce the bromide ion. researchgate.netgoogle.com This multi-step approach can be advantageous if the initial quaternization reaction is more efficient with a different alkylating agent (e.g., one containing iodide or chloride) or if a specific precursor salt is more readily available.

Anion exchange is commonly performed using ion exchange resins. google.comnih.gov In this method, a solution containing the quaternary ammonium salt with its original anion is passed through a column packed with a resin that has been pre-loaded with bromide ions. nih.gov The resin captures the original anion and releases the bromide ion into the solution, resulting in the desired this compound. google.com This technique is versatile and can be used to exchange a wide variety of anions. researchgate.netnih.gov

Metathesis, or double displacement, is another route for anion exchange. This typically involves reacting the initial quaternary ammonium salt with a bromide salt, such as an alkali metal bromide, in a suitable solvent. The reaction equilibrium is driven by the precipitation of an insoluble salt, leaving the desired product in the solution. nih.gov

Advanced Synthetic Techniques and Catalytic Approaches for this compound

Phase Transfer Catalysis in the Preparation of Quaternary Ammonium Salts

Quaternary ammonium salts, including structures like this compound, are themselves widely used as phase transfer catalysts. medchemexpress.com These catalysts facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one of the reactants across the phase boundary. While phase transfer catalysis (PTC) is a primary application for these compounds, the synthesis of the catalyst itself is a prerequisite. The direct alkylation method remains the fundamental approach for producing the quaternary ammonium salt that will then be used in PTC applications. medchemexpress.com

Novel Catalytic Systems for Enhanced Synthesis Efficiency

Recent research has focused on developing novel catalytic systems to enhance the efficiency of N-alkylation reactions, which are central to the formation of the tertiary amine precursors for quaternary ammonium salts. One such advancement is the use of a Cobalt(II) inverse triazolyl-pyridine complex for the N-alkylation of amines using alcohols instead of alkyl halides. rsc.org This method presents a more atom-economical and environmentally friendly alternative to traditional routes. Such a catalyst could be employed to synthesize N,N-dipropyloctylamine from dipropylamine (B117675) and octanol, which would then be quaternized with a propyl bromide to yield the final product. These catalytic systems represent a significant step towards more sustainable chemical synthesis. rsc.org

Mechanistic Investigations of Synthesis Reactions Involving this compound Precursors

The primary pathway for the synthesis of this compound via direct alkylation follows a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of tripropylamine acts as a nucleophile, attacking the electrophilic carbon atom of octyl bromide that is bonded to the bromine atom.

This process occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken. A transition state is formed in which the nitrogen and bromine are both partially bonded to the carbon atom. The reaction rate is dependent on the concentration of both the tertiary amine and the alkyl bromide. The use of polar aprotic solvents, such as dimethylformamide, can accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity. google.com

Based on a comprehensive search for scientific literature, detailed experimental data focusing specifically on the supramolecular and interfacial phenomena of this compound is not available. Published research covering its specific Critical Micelle Concentration (CMC), the thermodynamics of its micellization (including Gibbs free energy, enthalpy, and entropy changes), and its distinct adsorption characteristics at interfaces could not be located.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the specified outline for this particular compound. The general principles for related quaternary ammonium surfactants are well-documented, but applying that data would violate the requirement to focus solely on this compound.

Supramolecular Assemblies and Interfacial Phenomena of N,n,n Tripropyloctan 1 Aminium Bromide

Formation of Higher-Order Aggregates and Liquid Crystalline Phases

The ability of amphiphilic molecules to self-assemble into organized structures is a cornerstone of supramolecular chemistry. For quaternary ammonium (B1175870) salts such as N,N,N-Tripropyloctan-1-aminium bromide, this self-assembly can extend beyond simple micellization to the formation of more complex, higher-order aggregates and, under specific conditions, to the development of liquid crystalline phases. These phases, also known as mesophases, possess a degree of molecular order that is intermediate between that of a crystalline solid and an isotropic liquid.

The formation of such structures is primarily driven by the hydrophobic effect and balanced by electrostatic interactions and steric considerations of the head group and alkyl chains. While direct experimental studies on the liquid crystalline behavior of this compound are not extensively documented in publicly available literature, the behavior of analogous quaternary ammonium compounds provides a strong basis for understanding its potential to form such phases.

Research into a variety of quaternary ammonium salts has demonstrated their capacity to form lyotropic liquid crystals, where the phase transitions are dependent on both temperature and concentration in a solvent, typically water. For instance, studies on N-alkyl-N-methylpyrrolidinium bromides have revealed the formation of lamellar (Lα) and hexagonal (H1) phases in ternary systems with water and an alcohol. rsc.org Similarly, certain N,N,dialkyl dimethyl quaternary ammonium bromides are known to exhibit lamellar amphiphilic ionic liquid crystalline phases with tetragonal symmetry. mdpi.com

The interplay of molecular geometry, electrostatic forces, and the segregation of hydrophobic and hydrophilic moieties are critical in dictating the specific type of microstructure that is formed. researchgate.net In aqueous solutions, these interactions can lead to the formation of mixed micelles, vesicles, and eventually, more ordered liquid crystalline phases. researchgate.net

The structural characteristics of this compound, with its C8 octyl chain providing the hydrophobic tail and the tripropylammonium (B8586437) head group, suggest a molecular geometry conducive to the formation of various aggregate structures. The balance between the head group size and the tail length is a crucial factor in determining the preferred curvature of the aggregate interface, which in turn dictates the type of liquid crystalline phase that may form.

Below are tables detailing the types of liquid crystalline phases observed in structurally related quaternary ammonium compounds, which can serve as a predictive framework for the potential behavior of this compound.

Table 1: Lyotropic Liquid Crystalline Phases in Ternary Systems of N-Alkyl-N-methylpyrrolidinium Bromide (CnMPB)/1-Decanol/Water at 25°C

| CnMPB | Liquid Crystalline Phases Observed |

| C12MPB | Lamellar (Lα), Hexagonal (H1), Isotropic Cubic |

| C14MPB | Lamellar (Lα), Hexagonal (H1), Isotropic Cubic |

| C16MPB | Lamellar (Lα), Hexagonal (H1) |

Data sourced from studies on N-alkyl-N-methylpyrrolidinium bromide systems. rsc.org

Table 2: Influence of Surfactant Concentration on Aggregate Structure in Aqueous Solutions

| Concentration Range | Predominant Aggregate Structure |

| Low Concentration | Simple Micelles |

| Intermediate Concentration | Elongated/Worm-like Micelles |

| High Concentration | Hexagonal or Lamellar Liquid Crystalline Phases |

This table represents a generalized trend for amphiphilic quaternary ammonium salts in aqueous solution.

The transition from spherical micelles to cylindrical or worm-like micelles and subsequently to hexagonal or lamellar phases is a common progression as the concentration of the amphiphile increases. The specific concentrations at which these transitions occur, and the stability of the resulting phases, would be unique to this compound and would need to be determined experimentally. Factors such as temperature, ionic strength of the solution, and the presence of co-solvents or other additives would also significantly influence the formation and characteristics of these higher-order aggregates.

Catalytic Applications of N,n,n Tripropyloctan 1 Aminium Bromide

N,N,N-Tripropyloctan-1-aminium Bromide as a Phase Transfer Catalyst (PTC)

This compound belongs to the class of quaternary ammonium (B1175870) salts, which are widely utilized as phase transfer catalysts (PTCs) in a variety of chemical reactions. medchemexpress.com The fundamental principle of phase transfer catalysis is to facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction is intended to occur. dalalinstitute.comscienceinfo.com This is particularly useful when one reactant is soluble in an aqueous phase and the other in an organic phase, a common scenario that often hinders or prevents reactions. dalalinstitute.com The quaternary ammonium cation, with its lipophilic alkyl chains and a hydrophilic cationic head, can form an ion pair with an anion from the aqueous phase. ijstr.org This new, bulkier ion pair is sufficiently soluble in the organic phase to be transported across the phase boundary, thereby enabling the reaction to proceed. ijstr.org

Catalytic Activity in Organic Transformations and Green Chemistry Reactions

The application of quaternary ammonium salts like this compound as phase transfer catalysts is extensive in organic synthesis. These catalysts accelerate reaction rates, often leading to higher yields and fewer byproducts under milder reaction conditions. scienceinfo.comacs.org A classic example of a reaction facilitated by a PTC is the nucleophilic substitution between an alkyl halide (soluble in the organic phase) and a nucleophile like cyanide (soluble in the aqueous phase). dalalinstitute.comscienceinfo.com Without a PTC, the reaction is exceedingly slow due to the immiscibility of the reactants. dalalinstitute.com The introduction of a quaternary ammonium salt allows for the transport of the cyanide ion into the organic phase, leading to a significant increase in the reaction rate. dalalinstitute.com

The use of PTCs is particularly significant in the context of green chemistry. fzgxjckxxb.com By enabling the use of water as a solvent, phase transfer catalysis can reduce or eliminate the need for volatile and often hazardous organic solvents. scienceinfo.comfzgxjckxxb.com This aligns with the principles of green chemistry, which aim to minimize waste and the use of environmentally harmful substances. fzgxjckxxb.com The efficiency of PTCs also means that reactions can often be carried out with less energy input and can lead to cleaner reaction profiles, further contributing to a more sustainable chemical process. fzgxjckxxb.com

| Reaction Type | Role of this compound (as a PTC) | Green Chemistry Aspect |

| Nucleophilic Substitution | Transports aqueous-phase nucleophiles (e.g., CN⁻, OH⁻, RS⁻) into the organic phase to react with organic substrates. | Reduces the need for anhydrous polar aprotic solvents. scienceinfo.com |

| Oxidation | Facilitates the transfer of oxidizing agents (e.g., permanganate, dichromate) from the aqueous to the organic phase. | Allows for the use of water as a solvent, avoiding chlorinated hydrocarbons. |

| Alkylation | Enables the alkylation of various substrates, including active methylene (B1212753) compounds, by transferring the anionic form of the substrate into the organic phase for reaction with an alkylating agent. scienceinfo.com | Can lead to higher selectivity and reduce the formation of byproducts, minimizing waste. |

| Polymerization | Can be used in polymerization reactions, such as interfacial polymerization, to transport monomers or initiators across the phase boundary. | Can improve reaction control and lead to polymers with desired properties under less harsh conditions. |

Mechanistic Aspects of Interfacial Transfer Processes Mediated by Quaternary Ammonium Cations

The mechanism of phase transfer catalysis involving quaternary ammonium cations like this compound is a dynamic process occurring at the interface of two immiscible liquids. The quaternary ammonium cation (Q⁺) forms an ion pair with the anion (Y⁻) from the aqueous phase at the interface. ijstr.org This ion pair, Q⁺Y⁻, is lipophilic enough to be extracted into the organic phase. ijstr.org Once in the organic phase, the anion is relatively unsolvated and therefore highly reactive towards the organic substrate (RX), leading to the formation of the product (RY) and a new quaternary ammonium salt with the leaving group (Q⁺X⁻). ijstr.org The Q⁺X⁻ then migrates back to the interface to exchange the X⁻ anion for another Y⁻ anion from the aqueous phase, thus completing the catalytic cycle. ijstr.org

The efficiency of this transfer process is influenced by several factors, including the structure of the quaternary ammonium cation. The lipophilicity of the cation, determined by the length of its alkyl chains, is a critical factor. operachem.com A cation that is too small may remain predominantly in the aqueous phase, while one that is excessively large might be too soluble in the organic phase to effectively return to the interface for anion exchange. operachem.com The structure of N,N,N-tripropyloctan-1-aminium, with its combination of propyl and octyl chains, provides a balance of hydrophilic and lipophilic character suitable for effective phase transfer catalysis.

Impact on Reaction Kinetics, Yields, and Selectivity in Catalyzed Reactions

The introduction of a phase transfer catalyst such as this compound can have a profound impact on the kinetics of a biphasic reaction. The rate-limiting step in such reactions is often the transfer of the reactive species across the phase boundary. acs.org By facilitating this transfer, the PTC dramatically increases the concentration of the reactant in the phase where the reaction occurs, leading to a significant acceleration of the reaction rate. acs.org This can reduce reaction times from days or hours to minutes. dalalinstitute.com

The enhanced reactivity and improved mixing of reactants under PTC conditions often translate to higher yields of the desired product. crdeepjournal.org By bringing the reactants together in a controlled manner, side reactions that might occur under harsher, single-phase conditions can be minimized. This leads to a cleaner reaction profile and simplifies the purification process.

Furthermore, the structure of the phase transfer catalyst can influence the selectivity of a reaction. In some cases, the ion pair formed between the quaternary ammonium cation and the reactive anion can influence the stereochemistry or regioselectivity of the reaction. The bulky nature of the cation can sterically hinder certain reaction pathways, favoring the formation of a specific isomer. Chiral quaternary ammonium salts are a well-known class of catalysts used to induce enantioselectivity in asymmetric synthesis. scienceinfo.com

| Parameter | Impact of this compound | Research Findings |

| Reaction Kinetics | Significant increase in reaction rate. | The reaction order can appear as pseudo-first-order, with the rate being dependent on the concentration of the catalyst. researchgate.net |

| Product Yields | Generally leads to higher product yields. | In many cases, yields can be improved from negligible to near-quantitative. operachem.com |

| Selectivity | Can influence regioselectivity and stereoselectivity. | The structure of the catalyst can play a role in directing the outcome of the reaction, although this is highly dependent on the specific reaction. |

Role as a Structure-Directing Agent in Inorganic Material Synthesis

In the field of materials science, quaternary ammonium compounds, including this compound, serve as organic structure-directing agents (SDAs) or templates in the synthesis of porous inorganic materials like zeolites and mesoporous silica. nih.govsacheminc.com These organic molecules guide the organization of inorganic precursors, such as silicate (B1173343) or aluminosilicate (B74896) species, into specific crystalline or ordered amorphous structures. nih.govsacheminc.com After the inorganic framework is formed around the organic template, the template is typically removed by calcination, leaving behind a porous material with a well-defined pore structure. researchgate.net

Templating Effects in Zeolite Synthesis and Condensation Mechanisms

Zeolites are crystalline aluminosilicates with a microporous structure. The synthesis of a specific zeolite framework is highly dependent on the choice of the SDA. sacheminc.com The size, shape, and charge distribution of the quaternary ammonium cation play a crucial role in directing the assembly of the inorganic species into a particular topology. researchgate.net The organic cation is thought to act as a "scaffold" around which the inorganic framework is built. The interactions between the SDA and the inorganic precursors can be complex, involving electrostatic, van der Waals, and hydrogen bonding forces.

The condensation mechanism involves the polymerization of silicate and aluminate species in the presence of the SDA. The organic cations organize the inorganic anions around them, and as the condensation proceeds, a solid aluminosilicate framework is formed that encapsulates the organic molecules. The specific structure of this compound, with its particular arrangement of alkyl groups, would be expected to direct the formation of a specific zeolite framework, although the precise outcome would need to be determined experimentally. The use of different quaternary ammonium bromides has been shown to result in the synthesis of different zeolite types. researchgate.net

Influence on Pore Size Distribution and Structural Morphology of Mesoporous Materials

Mesoporous materials are characterized by pores with diameters in the range of 2 to 50 nanometers. diva-portal.org In the synthesis of these materials, quaternary ammonium salts with longer alkyl chains often act as surfactants, forming micelles that serve as templates for the porous structure. undip.ac.id The hydrophobic tails of the surfactant molecules aggregate to form the core of the micelle, while the hydrophilic heads interact with the inorganic precursors at the micelle-water interface. researchgate.net

The length of the alkyl chains of the SDA, such as the octyl group in this compound, has a direct influence on the size of the micelles and, consequently, on the pore size of the resulting mesoporous material. mdpi.com Longer alkyl chains generally lead to larger micelles and, therefore, larger pores. mdpi.com The concentration of the SDA can also affect the morphology of the final material, influencing whether it forms as spheres, rods, or other shapes. diva-portal.org By carefully selecting the SDA and controlling the synthesis conditions, it is possible to tailor the pore size, pore volume, and surface area of the mesoporous material for specific applications in catalysis, adsorption, and separation. mdpi.com

| Property | Influence of this compound (as an SDA) | General Observations from Research |

| Pore Size | The length of the octyl and propyl chains will influence the resulting pore diameter. | Longer alkyl chains on the quaternary ammonium cation generally lead to larger pore sizes in mesoporous materials. mdpi.com |

| Pore Volume | The concentration and packing of the SDA will affect the total pore volume. | Higher concentrations of the templating agent can lead to an increase in pore volume up to a certain point. researchgate.net |

| Surface Area | The templating effect of the SDA is crucial for creating high-surface-area materials. | The removal of the organic template creates a porous structure with a significantly increased surface area compared to the non-templated material. researchgate.net |

| Structural Morphology | The specific interactions between the SDA and the inorganic precursors can influence the overall shape and structure of the material. | Different SDAs can lead to the formation of materials with varying morphologies, such as spherical particles, hexagonal rods, or lamellar structures. diva-portal.org |

N,n,n Tripropyloctan 1 Aminium Bromide in the Context of Ionic Liquids

Design and Synthesis of Ionic Liquid Systems Incorporating the N,N,N-Tripropyloctan-1-aminium Cation

The synthesis of quaternary ammonium (B1175870) bromide salts typically involves the quaternization of a tertiary amine with an alkyl bromide. In the case of N,N,N-Tripropyloctan-1-aminium bromide, this would theoretically involve the reaction of tripropylamine (B89841) with 1-bromooctane. This is a standard synthetic route for creating the cationic component of an ionic liquid.

However, specific literature detailing the optimization of this synthesis, reaction yields, purification methods, and characterization for this compound to be used in ionic liquid formulations could not be located. The design of ionic liquid systems is a nuanced process where the properties of both the cation and the anion are tailored for specific applications. Without experimental data, the design parameters for systems including the N,N,N-Tripropyloctan-1-aminium cation remain unexplored.

Relationship Between Cationic Structure and Physicochemical Properties of Ionic Liquids (e.g., Thermal Behavior, Interfacial Tension)

Specifically for thermal behavior, the decomposition temperature of ammonium-based ionic liquids is influenced by the nature of both the cation and the anion. While general trends exist, specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not available to provide precise thermal stability information.

Academic Applications of this compound-Based Ionic Liquids in Chemical Synthesis and Process Engineering

Quaternary ammonium-based ionic liquids have found applications in various fields of chemical synthesis and process engineering, acting as solvents, catalysts, or extraction media. Their utility stems from their unique properties, including low vapor pressure, thermal stability, and tunable solvency.

However, a review of academic and patent literature did not yield any specific examples of the application of this compound-based ionic liquids. While its structural features might suggest potential utility in areas such as phase transfer catalysis or as a surfactant, there is no published research to substantiate such applications.

Advanced Analytical and Spectroscopic Characterization of N,n,n Tripropyloctan 1 Aminium Bromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of N,N,N-Tripropyloctan-1-aminium bromide. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the octyl and propyl chains would be observed. The protons on the carbon adjacent to the positively charged nitrogen atom (α-protons) would appear at the most downfield chemical shift due to the deshielding effect of the nitrogen. The signals would progressively shift upfield for protons further away from the nitrogen head group. The integration of these signals provides a quantitative ratio of the protons in different chemical environments, confirming the molecular structure. Spin-spin coupling patterns, analyzed using the n+1 rule, would reveal the connectivity of the protons. For example, the terminal methyl group of the octyl chain would appear as a triplet, coupling with the adjacent methylene (B1212753) (CH₂) group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structure by establishing correlations between protons and carbons.

Dynamic studies using NMR can probe the molecular motion of the cation in solution. Techniques like measuring spin-lattice relaxation times (T₁) can provide insights into the mobility of different parts of the molecule, such as the flexible alkyl chains and the charged headgroup. For similar compounds like tetrapropylammonium (B79313) bromide, NMR studies have revealed solid-solid phase transitions related to the onset of cation tumbling and the reorientation of methyl groups at different temperatures.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is illustrative and based on general principles of NMR spectroscopy.

| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| N⁺-CH ₂-(CH₂)₂-CH₃ (Propyl α-H) | 3.2 - 3.4 | Multiplet | 6H |

| N⁺-CH ₂-(CH₂)₆-CH₃ (Octyl α-H) | 3.1 - 3.3 | Multiplet | 2H |

| N⁺-CH₂-CH ₂-CH₂-CH₃ (Propyl β-H) | 1.6 - 1.8 | Sextet | 6H |

| N⁺-CH₂-CH ₂-(CH₂)₅-CH₃ (Octyl β-H) | 1.5 - 1.7 | Multiplet | 2H |

| -(CH₂)₅-CH₃ (Octyl chain) | 1.2 - 1.4 | Broad Multiplet | 10H |

| N⁺-(CH₂)₂-CH ₃ (Propyl γ-H) | 0.9 - 1.1 | Triplet | 9H |

| -(CH₂)₆-CH ₃ (Octyl ω-H) | 0.8 - 1.0 | Triplet | 3H |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study non-covalent interactions within the this compound system. The spectra are characterized by vibrational modes of the alkyl chains and the quaternary ammonium (B1175870) headgroup.

Key vibrational modes include:

C-H Stretching: Strong bands in the 2800–3000 cm⁻¹ region corresponding to symmetric and asymmetric stretching of CH₂, and CH₃ groups in the propyl and octyl chains.

C-H Bending: Bands in the 1300–1500 cm⁻¹ region due to scissoring and bending vibrations of the methylene and methyl groups.

C-N Stretching: Vibrations associated with the C-N bonds of the quaternary ammonium group, typically appearing in the 900–1200 cm⁻¹ region.

These techniques are particularly sensitive to intermolecular interactions. For instance, changes in the vibrational frequencies or the appearance of new bands can indicate the formation of hydrogen bonds or changes in the packing of molecules in the solid state. Low-frequency Raman spectroscopy is especially useful for studying cation-anion interactions and lattice vibrations in quaternary ammonium salt crystals. In studies of similar cyclic quaternary ammonium bromides, both FTIR and Raman spectra have been shown to be consistent with structures calculated using density functional theory (DFT).

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure and Crystal Packing Analysis

The crystal structure would reveal how the N,N,N-tripropyloctan-1-aminium cations and bromide anions are packed in the crystal lattice. The packing is governed by a combination of electrostatic interactions between the positively charged nitrogen center and the bromide anion, as well as van der Waals forces between the hydrophobic alkyl chains. In related structures, such as 3-amino-1-propylpyridinium bromide, the anions and cations are linked via N—H⋯Br and C—H⋯Br hydrogen bonds, forming distinct structural motifs.

For the analogous compound tetrapropylammonium bromide, crystallographic data has shown it to have a tetragonal crystal system. Powder XRD (PXRD) can be used to identify the crystalline phases of the bulk material and assess its purity. The resulting diffraction pattern serves as a unique fingerprint for the compound's solid-state form.

Table 2: Illustrative Crystallographic Data for a Quaternary Ammonium Bromide (Tetrapropylammonium Bromide) This data is for a related compound and serves as an example of the parameters obtained from XRD analysis.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I -4 |

| Unit Cell Dimension (a) | 8.2048 Å |

| Unit Cell Dimension (b) | 8.2048 Å |

| Unit Cell Dimension (c) | 10.7389 Å |

| Unit Cell Angles (α, β, γ) | 90° |

Source: PubChem CID 74745

Conductometric and Tensiometric Investigations of Solution Behavior and Critical Micelle Concentration

As an amphiphilic molecule, this compound is expected to form micelles in aqueous solutions. Conductometry and tensiometry are primary techniques used to determine the critical micelle concentration (CMC), which is the concentration at which micelle formation begins.

Tensiometry: This technique measures the surface tension of the solution. Surfactant monomers adsorb at the air-water interface, reducing the surface tension. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases sharply. Once the concentration reaches the CMC, the monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The CMC is determined from the break point in the surface tension vs. log(concentration) plot. These measurements are crucial for understanding the self-assembly behavior of the surfactant in solution.

Calorimetric Techniques, Including Isothermal Titration Calorimetry (ITC), for Thermodynamic Characterization

Calorimetric techniques directly measure the heat changes associated with physical or chemical processes, providing fundamental thermodynamic data. Isothermal Titration Calorimetry (ITC) is a powerful method for studying the thermodynamics of micellization for this compound.

In a typical ITC experiment for CMC determination, a concentrated solution of the surfactant is titrated into pure water (or buffer) at a constant temperature. The heat released or absorbed upon each injection is measured. Below the CMC, the heat change corresponds to the dilution of the surfactant monomers. As the concentration surpasses the CMC, the heat change is dominated by the enthalpy of micellization (ΔH°mic) as the monomers assemble into micelles.

From the ITC data, several key thermodynamic parameters can be determined:

Critical Micelle Concentration (CMC): Identified from the transition in the heat profile.

Enthalpy of Micellization (ΔH°mic): Directly measured from the heat changes after the CMC is reached.

Gibbs Free Energy of Micellization (ΔG°mic): Calculated using the equation ΔG°mic = RT ln(CMC).

Entropy of Micellization (ΔS°mic): Calculated from the relationship ΔG°mic = ΔH°mic - TΔS°mic.

This information reveals whether the micellization process is enthalpy-driven or entropy-driven, which for most cationic surfactants in water is primarily an entropy-driven process due to the hydrophobic effect.

Electron Microscopy Techniques (e.g., SEM, TEM) for Morphological Analysis of Self-Assembled Structures

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to directly visualize the morphology and size of the self-assembled structures formed by this compound.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of nanoscale structures. To visualize micelles, which are typically in the range of a few nanometers, a cryogenic TEM (Cryo-TEM) approach is often used. This involves rapidly freezing the sample solution to preserve the micelles in their native, hydrated state, preventing artifacts that can be caused by conventional drying methods. TEM images can reveal the shape (e.g., spherical, cylindrical) and size distribution of the aggregates.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of materials. While less common for imaging individual micelles in solution, it can be valuable for characterizing the morphology of the solid surfactant or more complex, larger-scale aggregates or organized films formed from the surfactant solution upon drying.

Other Spectroscopic Methods (e.g., UV-Visible Spectroscopy) for Interaction and Solubilization Studies

UV-Visible spectroscopy is a versatile technique for studying the micellar properties of this compound, particularly its ability to solubilize hydrophobic molecules. This is typically done by using a hydrophobic probe molecule (e.g., a dye) whose UV-Vis absorption or fluorescence spectrum is sensitive to the polarity of its microenvironment.

When the probe molecule is in the aqueous phase, it exhibits a specific absorption spectrum. In the presence of surfactant micelles, the hydrophobic probe will partition into the nonpolar core of the micelles. This change in the microenvironment leads to a shift in the absorption maximum (solvatochromism) or a change in the absorbance intensity.

By monitoring these spectral changes as a function of surfactant concentration, one can determine the CMC. Furthermore, these studies can be used to quantify the binding interaction between a substrate and the micelle and to calculate parameters such as the partition coefficient, which describes the distribution of the probe between the aqueous and micellar phases.

Theoretical and Computational Chemistry Studies of N,n,n Tripropyloctan 1 Aminium Bromide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Approaches

No specific Density Functional Theory (DFT) or ab initio studies on N,N,N-Tripropyloctan-1-aminium bromide have been found. Such studies would be invaluable for understanding the molecule's fundamental electronic properties, including orbital energies, charge distribution, and bond strengths.

Molecular Electrostatic Potential (MEP) Analysis

There are no available Molecular Electrostatic Potential (MEP) analyses for this compound. An MEP analysis would provide insights into the charge distribution and identify the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

Molecular Dynamics Simulations of Solution Behavior, Micellar Dynamics, and Interfacial Adsorption

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of surfactants in solution. However, no MD simulation studies specifically investigating this compound's aggregation into micelles, its dynamics in solution, or its adsorption at interfaces have been identified.

Modeling of Noncovalent Interactions, Including Hydrogen Bonding and Halogen Bonding

Detailed modeling of the noncovalent interactions involving this compound is not present in the current body of scientific literature. Such studies would be essential for understanding its self-assembly and its interactions with other molecules, including solvents and substrates.

Prediction of Spectroscopic Properties and Elucidation of Reaction Mechanisms

There is a lack of computational studies aimed at predicting the spectroscopic properties (such as NMR, IR, and Raman spectra) of this compound. Furthermore, no research has been found that computationally elucidates reaction mechanisms involving this compound.

Conformational Analysis and Molecular Structure Optimization

A detailed conformational analysis and molecular structure optimization of this compound using computational methods has not been reported. These studies would be fundamental to determining the most stable three-dimensional structures of the molecule.

Interdisciplinary Research and Future Outlook for N,n,n Tripropyloctan 1 Aminium Bromide

Integration into Hybrid Materials and Nanocomposites as Compatibilizers or Modifiers

The role of quaternary ammonium (B1175870) compounds (QACs) like N,N,N-Tripropyloctan-1-aminium bromide as compatibilizers and modifiers in hybrid materials and nanocomposites is a significant area of research. These organic-inorganic hybrid materials often exhibit enhanced properties compared to their individual components, but achieving a stable and uniform dispersion of the different phases can be challenging. nih.gov

The amphiphilic nature of this compound allows it to act as an interfacial agent, improving the compatibility between hydrophobic polymer matrices and hydrophilic inorganic fillers. The long octyl chain can entangle with the polymer chains, while the charged head group can interact with the surface of inorganic nanoparticles, such as silica or clay. This dual interaction helps to reduce the interfacial tension and promote better adhesion between the organic and inorganic phases.

For instance, in polymer-clay nanocomposites, similar long-chain QACs are used to modify the surface of the clay platelets, a process known as organomodification. This treatment increases the gallery spacing between the clay layers, allowing for easier intercalation of polymer chains and leading to the formation of exfoliated or intercalated nanocomposites with improved mechanical and thermal properties.

Table 1: Potential Effects of this compound as a Modifier in Nanocomposites

| Property | Expected Improvement | Mechanism |

| Mechanical Strength | Increased | Enhanced interfacial adhesion and stress transfer between polymer and filler. |

| Thermal Stability | Increased | Restricted thermal motion of polymer chains near the filler surface. |

| Barrier Properties | Decreased | Creation of a more tortuous path for the diffusion of gases and liquids. |

| Dispersion | Improved | Reduced agglomeration of nanoparticles due to steric hindrance from the alkyl chains. |

The surface modification of nanoparticles with compounds analogous to this compound has been shown to be an effective strategy to enhance their colloidal and biological stability, reduce toxicity, and improve drug targeting in delivery systems. frontiersin.org

Electrochemical Investigations and Redox Behavior of this compound and Related Systems

The electrochemical properties of this compound and related quaternary ammonium systems are of interest for applications in energy storage and conversion. In the context of redox flow batteries, particularly hydrogen bromine systems, quaternary ammonium cations are investigated for their ability to sequester bromine. nih.gov

A systematic study of various quaternary ammonium cations has shown that the length of the alkyl side chains significantly influences the properties of the resulting bromine-complexing agent. nih.gov Longer alkyl chains, such as the octyl group in this compound, tend to form a stable fused salt phase where the polybromide anions act as the counterions. nih.gov This sequestration of bromine can help to reduce its volatility and improve the safety and energy density of the battery.

Table 2: Influence of Alkyl Chain Length on Properties of Quaternary Ammonium Bromide Systems in Redox Flow Batteries

| Property | Influence of Longer Alkyl Chains | Reference |

| Bromine Binding Strength | Increased | nih.gov |

| Fused Salt Formation | Preferential formation of a stable liquid phase | nih.gov |

| Conductivity of Fused Salt | Influenced by the distribution of polybromides | |

| Viscosity of Fused Salt | Influenced by the distribution of polybromides |

Further research into the specific redox behavior and electrochemical stability window of this compound is necessary to fully assess its potential in these applications.

Potential Applications in Environmental Chemistry and Sustainable Processes

The surfactant properties of this compound make it a candidate for applications in environmental chemistry and sustainable processes. Its ability to form micelles in aqueous solutions can be utilized for the remediation of contaminated water and soil. These micelles can encapsulate hydrophobic organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) or chlorinated solvents, increasing their solubility in water and facilitating their removal.

In the area of sustainable chemistry, quaternary ammonium salts are explored as phase-transfer catalysts. medchemexpress.com These catalysts can facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase), leading to higher reaction rates, improved yields, and milder reaction conditions. The use of phase-transfer catalysis can reduce the need for harsh organic solvents, contributing to greener chemical processes.

Furthermore, the antimicrobial properties of many quaternary ammonium compounds suggest that this compound could be investigated for use in disinfectants and biocides. However, a thorough evaluation of its environmental fate and potential toxicity is crucial before any large-scale application.

Synergy with Other Chemical Systems and Development of Multifunctional Materials

The development of multifunctional materials often relies on the synergistic interaction between different chemical components. This compound can be combined with other chemical systems to create materials with tailored properties.

For example, in the field of polymer chemistry, it can be used as a precursor for the synthesis of hydrophilic-hydrophobic block copolymers. nbinno.com These copolymers can self-assemble into various nanostructures, such as micelles or vesicles, which have applications in drug delivery and nanotechnology.

The integration of this compound into hybrid organic-inorganic materials can lead to systems with combined ionic and electronic transport properties. frontiersin.org Such materials are relevant for applications in sensors, actuators, and bioelectronics. The ionic conductivity of the quaternary ammonium salt can be coupled with the electronic conductivity of an inorganic component, such as a metal oxide or a conductive polymer, to create materials with novel functionalities.

The ability to tailor the properties of materials by combining this compound with other chemical systems opens up a wide range of possibilities for the design of advanced, multifunctional materials for various technological applications.

Q & A

Basic Questions

Q. What are the key identifiers and nomenclature for N,N,N-Tripropyloctan-1-aminium Bromide?

- Answer : The compound is a quaternary ammonium bromide with the systematic IUPAC name This compound. Key identifiers include:

- CAS Number : 1941-30-6 (as per tetrapropylammonium bromide, a synonym) .

- Molecular Formula : C₁₇H₃₈BrN (based on analogous structures) .

- Synonyms : Tetrapropylammonium bromide, TPAB, 1-Propanaminium, N,N,N-tripropyl-, bromide .

- Structural Features : A central nitrogen atom bonded to three propyl groups and an octyl chain, with a bromide counterion.

Q. What are common synthesis routes for This compound?

- Answer : Two primary methodologies are documented:

- Key Considerations : Excess trimethylamine ensures complete quaternization , while controlled distillation minimizes byproducts .

Q. What spectroscopic and analytical methods are used for characterization?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl chain connectivity and quaternary nitrogen .

- Elemental Analysis : Validates C, H, N, and Br content (e.g., C₁₇H₃₈BrN requires C: 54.54%, H: 9.63%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the [M-Br]⁺ ion .

Advanced Research Questions

Q. How can crystallographic disorder in This compound be resolved during structural refinement?

- Answer : Single-crystal X-ray diffraction often reveals disorder in alkyl chains. Strategies include:

- Software Tools : SHELXL refinement with PART instructions to model split positions .

- Thermal Parameters : Anisotropic displacement parameters (ADPs) for disordered atoms .

- Data Ratio : Maintain a data-to-parameter ratio >10:1 to avoid overfitting .

- Example : A study on a similar surfactant reported an R factor of 0.052 by refining disordered residues with SHELXL .

Q. How can synthesis optimization address contradictions in reported yields or purity?

- Answer : Discrepancies arise from reaction conditions (e.g., stoichiometry, temperature). Mitigation strategies:

- Reagent Ratios : Use ≥20 equivalents of trimethylamine to drive quaternization .

- Purification : Sonication in hexanes/EtOAc (9:1) removes unreacted precursors .

- Validation : Compare TLC, NMR, and elemental analysis across batches .

Q. What advanced techniques analyze aggregation behavior in solution?

- Answer : As a cationic surfactant, aggregation depends on critical micelle concentration (CMC). Methods include:

- Surface Tension : Drop-volume tensiometry to determine CMC .

- Small-Angle X-ray Scattering (SAXS) : Probes micelle size/shape in aqueous phases .

- NMR Diffusion Studies : Pulsed-field gradient NMR measures self-diffusion coefficients .

- Example : SAXS of analogous surfactants revealed micellar radii of ~2.5 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.